3-(5-Chloro-2-methoxyphenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-2-methoxybenzohydrazide with trifluoroacetic anhydride and thiocarbohydrazide, followed by cyclization to form the desired triazolothiadiazole ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure consistent production quality.
Chemical Reactions Analysis
3-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
3-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring system and exhibit similar biological activities, but may differ in their specific substituents and overall properties.
Thiadiazole derivatives: These compounds contain the thiadiazole ring system and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazolothiadiazole derivatives: These compounds share the triazolothiadiazole ring system and exhibit similar biological activities, but may differ in their specific substituents and overall properties.
Properties
Molecular Formula |
C11H6ClF3N4OS |
---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6ClF3N4OS/c1-20-7-3-2-5(12)4-6(7)8-16-17-10-19(8)18-9(21-10)11(13,14)15/h2-4H,1H3 |
InChI Key |
PDXCGERDYRHCEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C(F)(F)F |
Origin of Product |
United States |
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